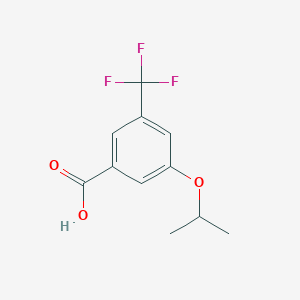![molecular formula C12H11N3O4 B6152441 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid CAS No. 1281307-14-9](/img/no-structure.png)
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Oxo-1,3-oxazolidin-5-yl)methyl-1H-indazole-3-carboxylic acid (OIAC) is an organic compound that belongs to the class of heterocyclic compounds. It is a five-membered ring structure containing two nitrogen atoms and one oxygen atom. OIAC is a colorless, crystalline solid that is soluble in water and polar organic solvents. It has a molecular formula of C9H7NO3.
科学的研究の応用
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid has been studied extensively for its potential applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used as a ligand in coordination chemistry and as a substrate in enzymatic studies. In addition, 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid has been used in the synthesis of various heterocyclic compounds and as a building block for the synthesis of biologically active molecules.
作用機序
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid binds to the active site of AChE and prevents the enzyme from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on cognitive function.
Biochemical and Physiological Effects
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects, as well as to act as an antidepressant and anxiolytic. It has also been found to have anti-inflammatory and anticonvulsant effects. In addition, 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid has been shown to have neuroprotective effects against oxidative stress, as well as to enhance memory and learning.
実験室実験の利点と制限
The use of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. In addition, 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid is stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid is toxic and should be handled with care. In addition, it is not soluble in non-polar solvents, which limits its use in certain types of reactions.
将来の方向性
The use of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid in scientific research is expected to continue to grow in the future. Possible future directions include the use of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid for the development of new drugs, for the synthesis of new heterocyclic compounds, and for the study of the mechanism of action of AChE inhibitors. In addition, 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid could be used as a ligand in coordination chemistry and as a substrate in enzymatic studies. Finally, 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid could be used for the synthesis of biologically active molecules and for the study of the physiological effects of its derivatives.
合成法
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid can be synthesized by the reaction of 1-aminoindazole with formaldehyde and aqueous hydrochloric acid. The reaction is carried out in aqueous solution at room temperature. The product is then purified by recrystallization from ethanol.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid' involves the reaction of 2-oxo-1,3-oxazolidine-5-carboxylic acid with 1H-indazole-3-carboxaldehyde in the presence of a reducing agent to form the intermediate 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxaldehyde. This intermediate is then reacted with a suitable oxidizing agent to form the final product.", "Starting Materials": [ "2-oxo-1,3-oxazolidine-5-carboxylic acid", "1H-indazole-3-carboxaldehyde" ], "Reaction": [ "Step 1: Dissolve 2-oxo-1,3-oxazolidine-5-carboxylic acid (1.0 g, 7.2 mmol) and 1H-indazole-3-carboxaldehyde (1.2 g, 7.2 mmol) in ethanol (20 mL).", "Step 2: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Remove the solvent under reduced pressure and dissolve the resulting solid in water (20 mL).", "Step 4: Add potassium permanganate (1.0 g, 6.3 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "Step 5: Acidify the reaction mixture with hydrochloric acid (10%) and extract with ethyl acetate (3 x 20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system to obtain the final product '1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid' as a white solid (yield: 70-80%)." ] } | |
CAS番号 |
1281307-14-9 |
製品名 |
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid |
分子式 |
C12H11N3O4 |
分子量 |
261.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



